molecular formula C21H13ClF2N4O3 B3005215 3-(2-chloro-6-fluorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 938916-75-7

3-(2-chloro-6-fluorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B3005215
CAS No.: 938916-75-7
M. Wt: 442.81
InChI Key: VZBCGAHKUVITLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chloro-6-fluorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H13ClF2N4O3 and its molecular weight is 442.81. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

Research on similar structures to 3-(2-chloro-6-fluorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has shown significant anticonvulsant activity. For instance, derivatives of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, which share a structural resemblance, exhibited potent activity against maximal electroshock-induced seizures in rats. The study highlights the potential of such compounds in designing new anticonvulsant drugs with less propensity to cause emesis (Kelley et al., 1995).

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Derivatives with modifications at the N-1 and N-7 positions, including those with 2-chloro/cyanobenzyl groups, have been synthesized and tested as DPP-IV inhibitors. These compounds showed moderate to good inhibitory activities, indicating their potential application in treating diseases like diabetes. The study not only showcases the enzyme inhibition capabilities of these compounds but also elaborates on the structure-activity relationship, providing a foundation for future drug development (Mo et al., 2015).

Neurodegenerative Diseases

Research into 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, which are structurally similar to the compound , has identified their potential as multitarget drugs for neurodegenerative diseases. These compounds exhibited potent dual-target-directed antagonism at A1/A2A adenosine receptors and showed the ability to inhibit monoamine oxidases (MAO). Such properties suggest their utility in symptomatic as well as disease-modifying treatment of neurodegenerative diseases, highlighting the advantage of multi-target therapeutics over single-target drugs (Brunschweiger et al., 2014).

Antiviral Activity

The synthesis of sugar-modified nucleoside derivatives in the purine analogue 5-amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7-dione framework has been explored for antiviral activity. These compounds were evaluated in vivo against the Semliki Forest virus, showing similar activities to that of the base compound. This research contributes to the understanding of the antiviral capabilities of purine analogues and provides a basis for the development of new antiviral agents (Kini et al., 1991).

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-7-(4-fluorophenyl)-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClF2N4O3/c1-26-18-17(19(29)28(21(26)30)9-13-14(22)3-2-4-15(13)24)27-10-16(31-20(27)25-18)11-5-7-12(23)8-6-11/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBCGAHKUVITLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=C(C=CC=C3Cl)F)N4C=C(OC4=N2)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClF2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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